

In-Depth Technical Guide: 2-Di-1-ASP Solubility and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Di-1-ASP

Cat. No.: B10818430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the fluorescent mitochondrial probe **2-Di-1-ASP** in Dimethyl Sulfoxide (DMSO) and water. It includes detailed experimental protocols for solubility determination and for the application of **2-Di-1-ASP** in mitochondrial staining of live cells.

Core Topic: Solubility of 2-Di-1-ASP

2-Di-1-ASP, also known as DASPI, is a cationic styryl dye widely used as a fluorescent probe to visualize mitochondria in living cells. Its utility in biological assays is critically dependent on its solubility in appropriate solvents for the preparation of stock and working solutions.

Data Presentation: Quantitative Solubility of 2-Di-1-ASP

The solubility of **2-Di-1-ASP** in DMSO and water is summarized in the table below. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended as absorbed moisture can reduce the solubility of the compound.^[1]

Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Remarks
DMSO	30[1]	81.91[1]	Sparingly soluble in the range of 1-10 mg/mL has also been reported.[2]
Water	Insoluble[1]	-	Styryl dyes, in general, have very low solubility in aqueous solutions.

Molecular Weight of **2-Di-1-ASP** (iodide salt) is 366.24 g/mol .

While **2-Di-1-ASP** is insoluble in pure water, it can be used in aqueous buffers and cell culture media when first dissolved in a small amount of DMSO as a stock solution. The final concentration of DMSO in the aqueous working solution should be kept low to minimize solvent-induced artifacts in biological experiments. A protocol for preparing a ≥ 2.08 mg/mL solution in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been described, indicating its applicability in complex aqueous formulations.[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

- **2-Di-1-ASP** powder
- Anhydrous DMSO
- Deionized water

- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Spectrophotometer or HPLC system for concentration analysis

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Di-1-ASP** powder to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Analysis:
 - Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
 - Prepare a series of dilutions of the supernatant with the respective solvent.
 - Determine the concentration of **2-Di-1-ASP** in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λ_{max}) or a validated HPLC method.

- Calculation:
 - Calculate the solubility as the concentration of the saturated solution, taking into account the dilution factors.

Protocol for Mitochondrial Staining in Live Cells

This protocol provides a general workflow for using **2-Di-1-ASP** to stain mitochondria in live adherent cells.

Materials:

- **2-Di-1-ASP**
- Anhydrous DMSO
- Cell culture medium (serum-free and complete)
- Phosphate-Buffered Saline (PBS)
- Live adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dish)
- Fluorescence microscope with appropriate filter sets (Excitation/Emission maxima for **2-Di-1-ASP** are approximately 474/605 nm)

Methodology:

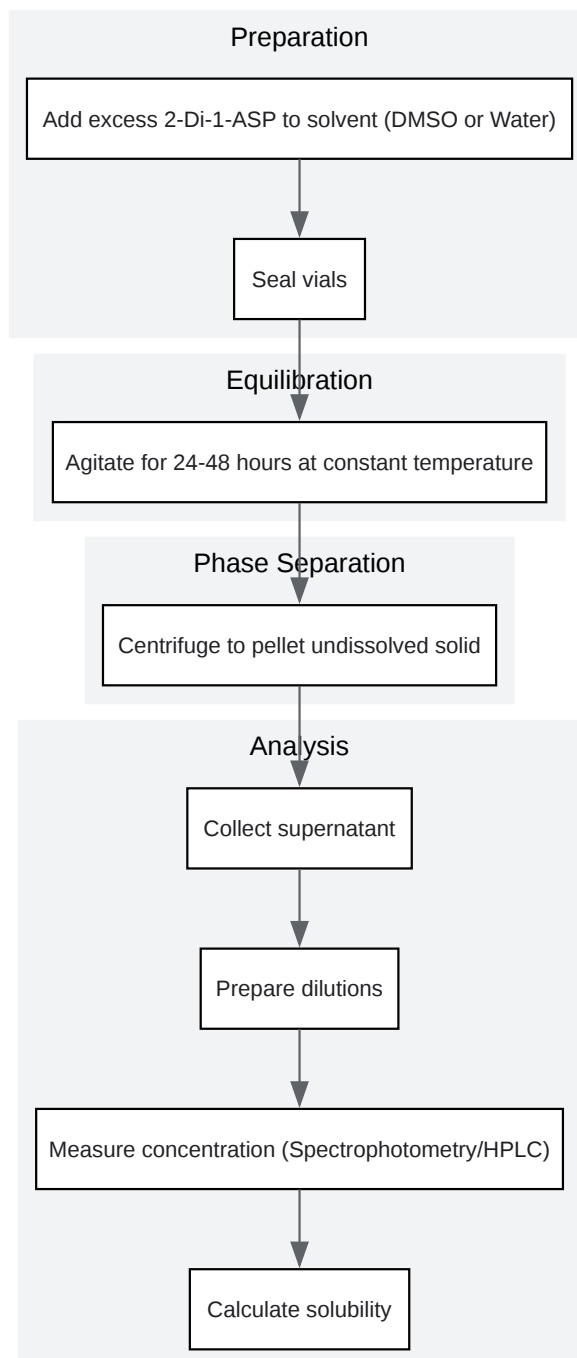
- Preparation of Stock Solution:
 - Prepare a 1-10 mM stock solution of **2-Di-1-ASP** in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.66 mg of **2-Di-1-ASP** in 1 mL of DMSO.
 - Store the stock solution at -20°C, protected from light.
- Preparation of Staining Solution:
 - On the day of the experiment, dilute the stock solution to a final working concentration in serum-free cell culture medium. The optimal working concentration can vary between cell types and should be determined empirically, but typically ranges from 1-10 µM.

- Cell Staining:
 - Remove the complete culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove excess dye.
- Imaging:
 - Add fresh, pre-warmed complete culture medium to the cells.
 - Image the stained mitochondria using a fluorescence microscope with appropriate excitation and emission filters.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this guide.

Workflow for Determining Equilibrium Solubility



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Caption: Workflow for Determining Equilibrium Solubility of **2-Di-1-ASP**.

Caption: Experimental Workflow for Staining Live Cell Mitochondria.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Di-1-ASP Solubility and Application]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10818430#2-di-1-asp-solubility-in-dmso-and-water\]](https://www.benchchem.com/product/b10818430#2-di-1-asp-solubility-in-dmso-and-water)

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Address: 3281 E Guasti Rd

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